Alpha-hederine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Properties

Alpha-hederin has been extensively studied for its anticancer effects across multiple cancer types. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including lung carcinoma, breast cancer, and colon adenocarcinoma.

Case Study: Breast Cancer

A study demonstrated that alpha-hederin significantly inhibited the growth of MDA-MB-231 breast cancer cells while promoting the survival of non-aggressive MCF-7 cells. This dual effect suggests its potential as a targeted therapy that spares normal cells while attacking aggressive tumors .

Anti-inflammatory Effects

Alpha-hederin exhibits notable anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Metabolic Disorders

Emerging research indicates that alpha-hederin may play a role in managing metabolic disorders such as diabetes and obesity.

Network Pharmacology Insights

A computational study utilizing network pharmacology highlighted the multifaceted effects of alpha-hederin on metabolic pathways. It was found to influence glucose metabolism and lipid regulation, suggesting its potential use in diabetes management .

Data Summary

Mécanisme D'action

Alpha-Hederin, also known as Helixin, is a water-soluble pentacyclic triterpenoid saponin found in the seeds of Nigella sativa and leaves of Hedera helix . It has been extensively studied for its antitumor activity against a variety of tumor cells .

Target of Action

Alpha-Hederin targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . It also targets TGFβ/SMAD2 pathway and miRNAs including miR-21-5p, miR-23a-3p, and miR-125b-5p .

Mode of Action

Alpha-Hederin is an incomplete autophagy inducer . It inhibits lysosomal acidification without significantly affecting the processes of autophagosome transport, lysosome biogenesis, autophagosome and lysosome fusion . It also reduces the signaling activity of the sEVs-mediated TGFβ/SMAD2 pathway .

Biochemical Pathways

Alpha-Hederin affects the autophagic pathway and TGFβ signaling pathway . It enhances these pathways and their downstream effects, leading to impaired autophagic flux and triggering autophagic damage in non-small cell lung cancer (NSCLC) .

Pharmacokinetics

It is known that the compound’s effectiveness is compromised when vesicle secretion is blocked by the gw4869 inhibitor .

Result of Action

Alpha-Hederin can hinder tumor cell proliferation and impede the advancement of various cancers, including breast, lung, colorectal, and liver cancers . It inhibits tumor cell proliferation, facilitates tumor cell apoptosis, and arrests the cell cycle process .

Action Environment

The action of Alpha-Hederin is influenced by the tumor microenvironment (TME). Small extracellular vesicles (sEVs) mediate intercellular communication in the TME and contribute to the malignant transformation of tumors . .

Analyse Biochimique

Biochemical Properties

Alpha-Hederin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of alpha-Hederin is with the anti-apoptotic protein Bcl-2, which it inactivates, leading to the activation of caspase-9 and subsequently caspase-3/7 . This interaction induces apoptosis in cancer cells, making alpha-Hederin a potential anticancer agent. Additionally, alpha-Hederin has been shown to enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil in animal models of colon carcinoma .

Cellular Effects

Alpha-Hederin exerts significant effects on various types of cells and cellular processes. In cancer cells, alpha-Hederin induces apoptosis through the intrinsic mitochondrial pathway . This process involves the depolarization of the mitochondrial membrane potential, leading to the release of Apaf-1 and cytochrome c into the cytosol, which promotes the activation of caspase-9 and caspase-3/7 . Furthermore, alpha-Hederin has been shown to inhibit the lysosomal acidification process, leading to incomplete autophagic injury in non-small cell lung cancer cells . This inhibition affects the autophagic flux and triggers autophagic damage, thereby impairing cancer cell survival.

Molecular Mechanism

The molecular mechanism of alpha-Hederin involves several key interactions at the molecular level. Alpha-Hederin binds to the anti-apoptotic protein Bcl-2, leading to its inactivation and the subsequent activation of caspase-9 and caspase-3/7 . This binding interaction induces apoptosis in cancer cells. Additionally, alpha-Hederin targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . By inhibiting lysosomal acidification, alpha-Hederin disrupts the autophagic flux, leading to autophagic damage in cancer cells . These molecular interactions highlight the potential of alpha-Hederin as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hederin have been observed to change over time. Alpha-Hederin has been shown to induce apoptosis in a dose-dependent manner, with the mitochondrial membrane potential decreasing in the early stages of apoptosis . Additionally, the stability and degradation of alpha-Hederin have been studied, revealing that it remains stable under laboratory conditions . Long-term effects of alpha-Hederin on cellular function include the sustained inhibition of lysosomal acidification and the induction of autophagic damage in cancer cells .

Dosage Effects in Animal Models

The effects of alpha-Hederin vary with different dosages in animal models. At lower doses, alpha-Hederin has been shown to enhance the cytotoxicity of 5-fluorouracil in colon carcinoma models . At higher doses, alpha-Hederin can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of alpha-Hederin to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Alpha-Hederin is involved in several metabolic pathways, including the regulation of lipid metabolism and the TGFβ signaling pathway . By regulating vesicular microRNAs, alpha-Hederin affects lipid metabolism and blocks the transmission of small extracellular vesicles-dependent resistance . Additionally, alpha-Hederin has been shown to inhibit the synthesis of unsaturated fatty acids by reducing the signaling activity of the TGFβ/SMAD2 pathway . These metabolic interactions contribute to the therapeutic potential of alpha-Hederin in cancer treatment.

Transport and Distribution

Within cells and tissues, alpha-Hederin is transported and distributed through various mechanisms. Alpha-Hederin interacts with small extracellular vesicles, which mediate its transport and distribution within the tumor microenvironment . These vesicles facilitate the transmission of chemoresistance and other signaling pathways, highlighting the role of alpha-Hederin in modulating cellular communication . Additionally, alpha-Hederin’s water-soluble nature allows it to be easily distributed within the cellular environment .

Subcellular Localization

The subcellular localization of alpha-Hederin plays a crucial role in its activity and function. Alpha-Hederin has been shown to localize within the mitochondria, where it induces depolarization of the mitochondrial membrane potential and promotes the release of apoptotic factors . Additionally, alpha-Hederin targets the lysosomes, inhibiting their acidification and leading to autophagic damage in cancer cells . These subcellular localizations are essential for the therapeutic effects of alpha-Hederin in cancer treatment.

Méthodes De Préparation

Alpha-Hederin can be prepared through alkaline hydrolysis of hederacoside C. The process involves dissolving hederacoside C in a potassium hydroxide solution and stirring it at elevated temperatures . Industrial production methods often involve extraction from natural sources such as Nigella sativa seeds and Hedera helix leaves, followed by purification using techniques like reverse phase column chromatography .

Analyse Des Réactions Chimiques

Alpha-Hederin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Alpha-Hederin is compared with other triterpenoid saponins such as hederacoside C and hederasaponin B. While all these compounds share a similar core structure, alpha-Hederin is more lipophilic and exhibits unique surface properties . Other similar compounds include:

Hederagenin: Another triterpenoid saponin with similar anticancer properties.

Thymoquinone: A compound found in Nigella sativa with potent anticancer and anti-inflammatory effects.

Alpha-Hederin stands out due to its specific molecular structure and its ability to induce apoptosis through the intrinsic mitochondrial pathway .

Activité Biologique

Alpha-hederin is a monodesmosidic triterpenoid saponin predominantly found in the plant species of the genus Hedera (ivy) and Nigella (black cumin). This compound has garnered significant attention in recent years due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of alpha-hederin, presenting detailed research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Anticancer Activity

Alpha-hederin has shown promising results in various cancer types. It induces cytotoxicity against several cancer cell lines, including:

- Breast Cancer : Studies indicate that alpha-hederin promotes apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by activating caspases and altering mitochondrial functions. Specifically, it enhances the activity of caspase-3 and caspase-9, leading to increased apoptosis rates .

- Lung Cancer : Research indicates that alpha-hederin can induce incomplete autophagic injury in non-small cell lung cancer (NSCLC) by targeting the mTOR pathway. This results in impaired autophagic flux and triggers autophagic damage .

- Colon and Pancreatic Cancer : Alpha-hederin has also demonstrated cytotoxic effects on colon adenocarcinoma and pancreatic carcinoma cell lines .

The mechanisms through which alpha-hederin exerts its anticancer effects include:

- Apoptosis Induction : Activation of caspases (caspase-3 and caspase-9) is a critical pathway through which alpha-hederin induces apoptosis in cancer cells. Inhibition studies have shown that the presence of caspase inhibitors can reverse this effect, confirming the role of these enzymes in alpha-hederin's action .

- Autophagy Regulation : Alpha-hederin influences autophagy by inhibiting lysosomal acidification while activating classical autophagic pathways. This dual action contributes to its anticancer efficacy by disrupting the normal balance of cellular degradation processes .

Anti-inflammatory and Antiviral Properties

In addition to its anticancer effects, alpha-hederin exhibits anti-inflammatory properties by modulating immune responses. It has been noted for its potential antiviral activity against various viruses, which may be linked to its ability to influence endosomal trafficking pathways .

Table 1: Summary of Biological Activities of Alpha-Hederin

| Mechanism | Description |

|---|---|

| Caspase Activation | Promotes apoptosis via caspase-3 and caspase-9 activation |

| Autophagy Regulation | Inhibits lysosomal acidification; activates mTOR pathway |

Case Study 1: Alpha-Hederin in Breast Cancer Treatment

A study investigated the effects of alpha-hederin on MCF-7 and MDA-MB-231 breast cancer cells. The researchers found that treatment with 2 μg/ml of alpha-hederin for 24 hours significantly increased the activity of both caspase-3 and caspase-9 compared to untreated controls. This suggests a strong apoptotic effect mediated through these pathways .

Case Study 2: Alpha-Hederin's Role in NSCLC

In another study focusing on non-small cell lung cancer (NSCLC), researchers demonstrated that alpha-hederin disrupted lysosomal acidification while activating autophagy-related pathways. The study concluded that this compound could serve as a potential therapeutic agent for NSCLC by inducing autophagic damage without affecting other cellular processes significantly .

Propriétés

Numéro CAS |

27013-91-8 |

|---|---|

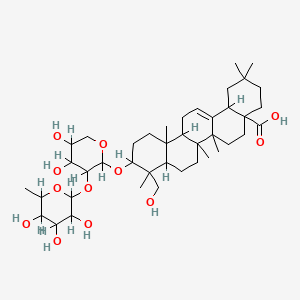

Formule moléculaire |

C41H66O12 |

Poids moléculaire |

751.0 g/mol |

Nom IUPAC |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28?,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Clé InChI |

KEOITPILCOILGM-QCYFMDIOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

SMILES isomérique |

C[C@H]1C([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

27013-91-8 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-hederin beta-hederin Rha-Ara-3beta-hederagenin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.